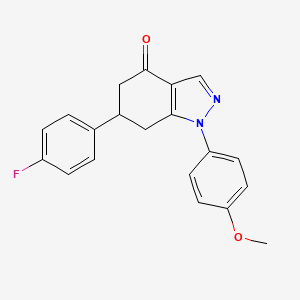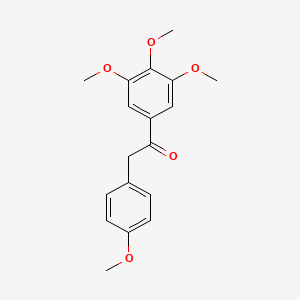
6-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a tetrahydroindazole derivative with a complex structure. Its systematic name is 6-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one .
- It belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the condensation of 4-fluorobenzaldehyde with 4-methoxyacetophenone in the presence of ammonium acetate or other suitable bases.
Reaction Conditions: The reaction typically occurs under reflux conditions in a solvent such as ethanol or acetic acid.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale settings.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: It may exhibit biological activity, making it relevant for studies related to receptors, enzymes, or cellular pathways.
Medicine: Investigations into its pharmacological properties could lead to potential drug candidates.
Industry: While not widely used industrially, its derivatives might find applications in specialty chemicals.
Mechanism of Action
- The exact mechanism of action for this compound remains an active area of research.
- It could interact with specific receptors, enzymes, or signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other tetrahydroindazoles or indazoles with different substituents on the phenyl rings.
Uniqueness: The combination of the 4-fluorophenyl and 4-methoxyphenyl groups in this compound sets it apart from related structures.
Remember that this compound’s detailed biological effects and applications might require further investigation.
properties
Molecular Formula |
C20H17FN2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H17FN2O2/c1-25-17-8-6-16(7-9-17)23-19-10-14(11-20(24)18(19)12-22-23)13-2-4-15(21)5-3-13/h2-9,12,14H,10-11H2,1H3 |
InChI Key |
WOENDNMSLBAFLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CC(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11048367.png)
![1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one](/img/structure/B11048369.png)
![2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11048374.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11048377.png)


![Methyl 2-[2-(ethylimino)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-5-yliden]acetate](/img/structure/B11048390.png)
![1-cycloheptyl-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048391.png)
![[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048400.png)
![Methyl 6-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl}-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11048407.png)

![6-{[(2-aminophenyl)sulfanyl]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11048419.png)
![methyl 3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11048423.png)